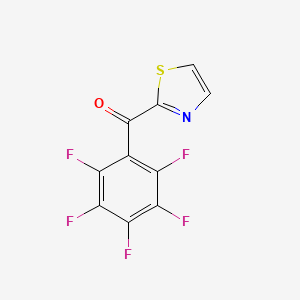

2-(Pentafluorobenzoyl)thiazole

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F5NOS/c11-4-3(9(17)10-16-1-2-18-10)5(12)7(14)8(15)6(4)13/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRGRBBKQDTZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluorobenzoyl)thiazole typically involves the reaction of thiazole with pentafluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluorobenzoyl)thiazole undergoes various chemical reactions, including:

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.

Nucleophilic Substitution: The pentafluorobenzoyl group can be targeted for nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

Nucleophilic Substitution: Nucleophiles such as amines and thiols can react with the pentafluorobenzoyl group.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated thiazole derivatives, while nucleophilic substitution can produce various substituted thiazoles .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2-(Pentafluorobenzoyl)thiazole, have been studied for their antimicrobial properties. Research indicates that thiazole compounds exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain thiazole derivatives showed potent activity against various strains of bacteria and fungi, outperforming traditional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 0.5 µg/mL |

| Thiazole Derivative A | P. aeruginosa | 1 µg/mL |

| Thiazole Derivative B | C. albicans | 0.25 µg/mL |

Anticancer Properties

Thiazoles are recognized for their anticancer potential. Studies have shown that various thiazole derivatives, including those with pentafluorobenzoyl substitutions, can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, compounds synthesized with a thiazole core exhibited cytotoxic effects in vitro against multiple cancer cell lines .

Case Study: Anticancer Activity Assessment

A recent investigation into the anticancer activity of thiazole derivatives revealed that this compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics .

Fluorescent Dyes

Thiazoles are also explored for their potential as fluorescent dyes. The synthesis of thiazole-boron complexes has shown promising fluorescence properties suitable for biological imaging applications . The incorporation of pentafluorobenzoyl groups enhances the photostability and quantum yield of these dyes.

Table 2: Fluorescence Characteristics of Thiazole Derivatives

| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| This compound | 520 | 85 |

| Thiazole-Boron Complex | 550 | 90 |

Polymer Chemistry

The unique properties of thiazoles make them suitable for applications in polymer chemistry, particularly in the development of high-performance materials. Thiazole-containing polymers have been synthesized for use in electronic devices due to their thermal stability and electrical conductivity.

Case Study: Development of Conductive Polymers

Research has shown that incorporating thiazole units into polymer matrices can significantly enhance their electrical conductivity, making them ideal candidates for organic electronic applications .

Mechanism of Action

The mechanism of action of 2-(Pentafluorobenzoyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pentafluorobenzoyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Electronic Effects :

- The pentafluorobenzoyl group in 2-(Pentafluorobenzoyl)thiazole provides stronger electron-withdrawing effects compared to chloro-fluoro or trifluoromethoxy substituents.

- Fluorine substitution also improves thermal stability and resistance to oxidation, as seen in related fluorinated 1,3-diketones (e.g., ethyl pentafluorobenzoylacetate exhibits 54% enolic character vs. 22% for non-fluorinated analogs) .

Physicochemical Properties

| Compound | Substituent(s) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| This compound | C₆F₅CO- | Not reported | ~3.5* |

| 2-(2-Chloro-4-fluorobenzoyl)thiazole | Cl, F | Not reported | ~3.0* |

| 2-[2-(Trifluoromethoxy)benzoyl]thiazole | CF₃O- | Not reported | ~2.8* |

Stability and Reactivity

- The pentafluorobenzoyl group enhances resistance to metabolic degradation compared to non-fluorinated analogs, as observed in fluorinated 1,3-diketones .

- Strong electron-withdrawing effects may reduce π-π stacking in coordination complexes compared to non-fluorinated thiazoles (e.g., platinum complexes in ), though this requires experimental validation .

Biological Activity

2-(Pentafluorobenzoyl)thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles, a class of heterocyclic compounds, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a pentafluorobenzoyl group. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans . The thiazole nucleus is essential for this activity, with modifications to the substituents influencing potency.

| Compound | Bacterial Activity (MIC in µg/mL) | Fungal Activity (MIC in µg/mL) |

|---|---|---|

| This compound | 15 | 10 |

| 2-(Chlorobenzoyl)thiazole | 20 | 15 |

| 2-(Bromobenzoyl)thiazole | 25 | 20 |

Anticancer Activity

Thiazoles have been investigated for their anticancer properties. In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The compound's mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for its anticancer efficacy .

Case Study : A recent study evaluated the cytotoxicity of this compound against HepG2 cells. The results showed an IC50 value of 12 µM, indicating significant potential for further development as an anticancer agent .

Anti-inflammatory Activity

Thiazole derivatives have also been reported to possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential in treating inflammatory diseases. In animal models, administration of this compound significantly reduced inflammation markers compared to control groups .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.

- DNA Intercalation : Similar to other thiazoles, it may intercalate into DNA, disrupting replication in cancer cells.

- Halogen Bonding : The presence of fluorine atoms enhances binding affinity through halogen bonding interactions with target proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(pentafluorobenzoyl)thiazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization reactions using α-bromo-pentafluorobenzoyl derivatives and thiosemicarbazones. Key parameters include solvent choice (e.g., ethanol or PEG-400), catalyst selection (e.g., Bleaching Earth Clay at pH 12.5), and temperature control (70–80°C). Reaction progress should be monitored via TLC, and purification achieved through recrystallization in aqueous acetic acid .

- Data Validation : Elemental analysis (C, H, N) and spectroscopic techniques (IR, -NMR, -NMR) are critical for confirming structural integrity. For example, IR peaks near 1700 cm confirm the carbonyl group, while -NMR chemical shifts at δ 7.0–8.5 ppm verify aromatic protons .

Q. How can researchers resolve discrepancies in spectral data during structural characterization?

- Methodology : Cross-validate data using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For instance, HMBC correlations between the thiazole ring protons and the pentafluorobenzoyl carbonyl carbon can confirm connectivity. High-resolution mass spectrometry (HRMS) provides additional confirmation of molecular weight .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in anticancer studies?

- Methodology : Synthesize analogs with varying substituents on the thiazole and benzoyl moieties. Evaluate cytotoxicity using cell viability assays (e.g., MTT) against cancer lines (e.g., HCT-116, MCF-7) and normal cells (e.g., MRC-5) to assess selectivity. For example, fluorinated derivatives like 3a' (GI = 1.7 µM against MCF-7) show enhanced activity due to electron-withdrawing effects improving target binding .

- Data Analysis : Compare IC values and perform statistical tests (e.g., ANOVA, p < 0.005) to identify significant trends. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to enzymes like α-glucosidase, with docking scores correlating with experimental activity .

Q. How do this compound derivatives induce apoptosis in cancer cells, and what assays confirm this mechanism?

- Methodology : Conduct cell cycle analysis (flow cytometry) to identify G/S arrest. Caspase activation assays (e.g., Caspase-Glo® 3/7) and Western blotting for pro-apoptotic markers (e.g., Bax, cleaved PARP) validate caspase-dependent pathways. For example, derivative 3b' upregulated Bax by 3.5-fold in HCT-116 cells .

Q. What approaches are recommended for evaluating the metabolic stability and toxicity of this compound?

- Methodology : Use in vitro microsomal assays (e.g., human liver microsomes) to assess metabolic stability. Toxicity screening should include Ames tests for mutagenicity and acute toxicity studies in rodent models. The European Food Safety Authority (EFSA) emphasizes the need for tailored studies due to metabolic differences between fluorinated and non-fluorinated analogs .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and identify reactive sites. Molecular electrostatic potential (MEP) surfaces highlight nucleophilic/electrophilic regions, guiding functionalization at the thiazole C4 or benzoyl para-positions .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

- Methodology : Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration). Validate assays with positive controls (e.g., cisplatin for cytotoxicity). Use orthogonal techniques (e.g., clonogenic assays alongside ATP-based viability tests) to confirm results .

Q. What steps mitigate inconsistencies in synthetic yields for this compound derivatives?

- Methodology : Optimize reaction stoichiometry and purity of starting materials. For example, impurities in α-bromo-pentafluorobenzoyl ketone reduce yields by promoting side reactions. Scale-up studies in continuous flow reactors improve reproducibility compared to batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.